2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide
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Overview
Description
2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropropanoyl chloride with 5-methyl-4,5-dihydro-1,2-oxazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products
Substitution: Formation of N-substituted oxazole derivatives.
Oxidation: Formation of oxazole N-oxides or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxazole ring and the chlorine atom can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)acetamide
- 2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)butanamide
- 2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)pentanamide
Uniqueness
2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of the chlorine atom and the oxazole ring provides a unique combination of electronic and steric properties that can be exploited in various chemical reactions and applications.
Biological Activity
2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide is a compound of interest due to its potential biological activities. The oxazole ring structure is known for various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C8H10ClN3O
- Molecular Weight : 197.63 g/mol
- CAS Number : Not explicitly provided in the sources but can be derived from structural databases.
The biological activity of this compound is attributed to its interaction with various biological targets. The oxazole moiety is known to exhibit:
- Antimicrobial Activity : The compound shows potential against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
Antimicrobial Activity
The compound has been tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate moderate to good activity:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Bacillus subtilis | 4.69 |
Pseudomonas aeruginosa | 13.40 |
These results suggest that this compound may be a promising candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 0.65 |
HeLa (Cervical Cancer) | 2.41 |
U937 (Monocytic Leukemia) | Not specified |
Flow cytometry assays indicated that the compound induces apoptosis in MCF-7 cells via activation of caspase pathways .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial properties of various derivatives of oxazole compounds, including this compound. The results showed significant activity against common pathogenic bacteria, suggesting its potential use in treating infections caused by resistant strains . -
Cancer Cell Line Evaluation :
In a comparative study involving multiple cancer cell lines, the compound was found to exhibit superior cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. The mechanism was linked to increased p53 expression and subsequent apoptotic signaling .
Properties
Molecular Formula |
C7H11ClN2O2 |
---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide |
InChI |
InChI=1S/C7H11ClN2O2/c1-4-3-6(10-12-4)9-7(11)5(2)8/h4-5H,3H2,1-2H3,(H,9,10,11) |
InChI Key |
MFZMMZGNQFVICP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NO1)NC(=O)C(C)Cl |
Origin of Product |
United States |
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